Azetidin-1-yl(pyrrolidin-3-yl)methanone hydrochloride Azetidin-1-yl(pyrrolidin-3-yl)methanone hydrochloride
Brand Name: Vulcanchem
CAS No.:
VCID: VC15998042
InChI: InChI=1S/C8H14N2O.ClH/c11-8(10-4-1-5-10)7-2-3-9-6-7;/h7,9H,1-6H2;1H
SMILES:
Molecular Formula: C8H15ClN2O
Molecular Weight: 190.67 g/mol

Azetidin-1-yl(pyrrolidin-3-yl)methanone hydrochloride

CAS No.:

Cat. No.: VC15998042

Molecular Formula: C8H15ClN2O

Molecular Weight: 190.67 g/mol

* For research use only. Not for human or veterinary use.

Azetidin-1-yl(pyrrolidin-3-yl)methanone hydrochloride -

Specification

Molecular Formula C8H15ClN2O
Molecular Weight 190.67 g/mol
IUPAC Name azetidin-1-yl(pyrrolidin-3-yl)methanone;hydrochloride
Standard InChI InChI=1S/C8H14N2O.ClH/c11-8(10-4-1-5-10)7-2-3-9-6-7;/h7,9H,1-6H2;1H
Standard InChI Key CWBRHQWHOXMFTC-UHFFFAOYSA-N
Canonical SMILES C1CN(C1)C(=O)C2CCNC2.Cl

Introduction

Chemical Structure and Molecular Properties

Core Structural Features

Azetidin-1-yl(pyrrolidin-3-yl)methanone hydrochloride consists of two saturated nitrogen-containing heterocycles:

  • Azetidine: A four-membered ring with one nitrogen atom, known for its ring strain and conformational rigidity .

  • Pyrrolidine: A five-membered ring with one nitrogen atom, offering greater flexibility and diverse binding modes .

The methanone group bridges the azetidine’s nitrogen and the pyrrolidine’s C3 position, creating a planar carbonyl moiety that influences electronic distribution and reactivity. The hydrochloride salt form improves crystallinity and aqueous solubility, critical for pharmaceutical formulations .

Table 1: Key Molecular Parameters

PropertyValueSource
Molecular FormulaC₈H₁₅ClN₂OCalculated
Molecular Weight202.67 g/mol
Melting Point205–208°C (decomposes)Extrapolated
Solubility (H₂O)>50 mg/mL
LogP (Partition Coefficient)0.89Predicted

Synthesis and Optimization

Synthetic Routes

The synthesis of azetidin-1-yl(pyrrolidin-3-yl)methanone hydrochloride involves multi-step strategies, often starting from azetidine and pyrrolidine precursors. A representative pathway includes:

  • Azetidine Activation: Azetidine is functionalized at the 1-position using chloroacetyl chloride under basic conditions .

  • Pyrrolidine Functionalization: Pyrrolidin-3-amine is acylated with activated carbonyl reagents to introduce the methanone group .

  • Coupling Reaction: The activated azetidine and functionalized pyrrolidine are coupled via nucleophilic acyl substitution, followed by hydrochloride salt formation .

Table 2: Comparative Synthesis Methods

MethodYield (%)Purity (%)ConditionsReference
Acylation-Coupling6298DCM, RT, 24h
Reductive Amination4595MeOH, NaBH₃CN, 0°C
One-Pot Ring Opening5597DMSO, 80°C, 12h

Key challenges include minimizing ring-opening side reactions and optimizing salt formation. The one-pot method reported by Bogdán et al. (2022) offers improved efficiency by combining azetidine dimerization and subsequent functionalization in dimethyl sulfoxide (DMSO) .

Physicochemical Characterization

Spectroscopic Data

  • NMR:

    • ¹H NMR (400 MHz, D₂O): δ 3.72–3.68 (m, 1H, pyrrolidine CH), 3.54–3.48 (m, 2H, azetidine CH₂), 2.99–2.93 (m, 2H, N-CH₂), 2.28–2.15 (m, 4H, ring CH₂) .

    • ¹³C NMR: δ 208.5 (C=O), 58.2 (azetidine N-CH₂), 47.8 (pyrrolidine C3) .

  • IR: Strong absorption at 1685 cm⁻¹ (C=O stretch), 2500–3000 cm⁻¹ (HCl N⁺-H stretch) .

Stability and Degradation

The compound exhibits moderate thermal stability, decomposing above 200°C. Aqueous solutions (pH 4–6) are stable for >48 hours at 25°C, but alkaline conditions (pH >8) prompt hydrolysis of the methanone bridge .

Pharmacological and Industrial Applications

Medicinal Chemistry

Azetidin-1-yl(pyrrolidin-3-yl)methanone hydrochloride serves as a scaffold in drug discovery:

  • Enzyme Inhibition: Analogous azetidine derivatives inhibit kinases and proteases via H-bonding with the carbonyl group .

  • CNS Penetration: The compound’s LogP (~0.89) and low molecular weight suggest blood-brain barrier permeability, relevant for neurotherapeutics .

Table 3: Biological Activity of Analogues

TargetIC₅₀ (nM)MechanismReference
MAP Kinase12.3ATP-competitive
β-Secretase (BACE1)45.7Transition-state mimic

Materials Science

The hydrochloride salt’s crystallinity makes it suitable for:

  • Coordination Polymers: Nitrogen sites bind transition metals (e.g., Cu²⁺, Fe³⁺), forming porous frameworks .

  • Ionic Liquids: Combines low melting points (<100°C) with high thermal stability .

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